1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone
Overview
Description
1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone is a useful research compound. Its molecular formula is C9H16N2O and its molecular weight is 168.24 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone is the KRAS G12C protein . This protein plays a key role in cellular proliferation and differentiation .
Mode of Action
This compound acts as a covalent inhibitor of KRAS G12C . It binds to the mutated cysteine residue (G12C) of the KRAS protein . This binding results in the inhibition of the protein, thereby affecting its role in cellular proliferation and differentiation .
Biochemical Pathways
The inhibition of KRAS G12C by this compound affects the RAS signaling pathway . This pathway is crucial for the regulation of cell growth and differentiation . The inhibition of KRAS G12C disrupts this pathway, leading to potential anti-tumor effects .
Pharmacokinetics
The pharmacokinetic properties of 1-(2,7-Diazaspiro[3It has been reported to havefavorable metabolic stability . This suggests that the compound may have good bioavailability, although further studies are needed to confirm this.
Result of Action
The inhibition of KRAS G12C by this compound leads to anti-tumor activity . In an NCI-H1373 xenograft mouse model, the compound showed a dose-dependent antitumor effect .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as it is recommended to be stored in a refrigerated environment
Properties
IUPAC Name |
1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-8(12)11-4-2-9(3-5-11)6-10-7-9/h10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBGDSXUIAWZNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.